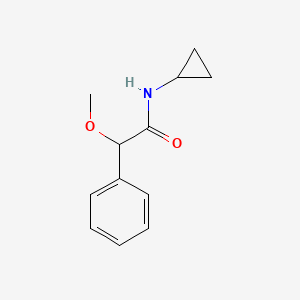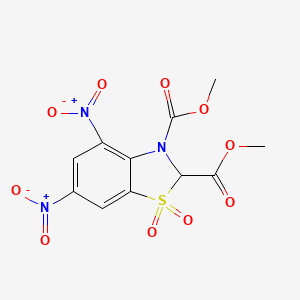![molecular formula C25H26N2O2 B15010811 2-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15010811.png)
2-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with an isocyanate to form a urea intermediate, followed by cyclization under acidic or basic conditions to yield the quinazolinone core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents on the aromatic rings .
Scientific Research Applications
2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Phenyl-4(3H)-quinazolinone
- 2-Methyl-4(3H)-quinazolinone
- 2-(4-Methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
What sets 2-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE apart from these similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and isopropyl groups on the aromatic ring, along with the phenyl group on the quinazolinone core, provides a unique combination of steric and electronic effects that can enhance its interaction with molecular targets .
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H26N2O2/c1-16(2)20-15-21(17(3)14-23(20)29-4)24-26-22-13-9-8-12-19(22)25(28)27(24)18-10-6-5-7-11-18/h5-16,24,26H,1-4H3 |
InChI Key |
IXFZCLFUHQLGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
![2-(4-ethylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15010738.png)
![methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15010753.png)

![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B15010767.png)
![Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]](/img/structure/B15010771.png)

![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010788.png)
![4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-](/img/structure/B15010797.png)
![(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010806.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010807.png)
![8-chloro-1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010815.png)
![(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15010820.png)
